Proteolytic Stability: D-Alanine-Containing Dipeptides vs. L-Alanine Homologs
In a systematic study of homologous L- and D-amino acid peptide oligomers, every L-amino acid peptide was readily cleaved by its cognate protease (e.g., Ac-L-ala-L-tyr-L-ala-L-phe-OH by carboxypeptidase A), whereas the equivalent D-amino acid-containing and N-substituted glycine-containing oligomers were cleaved minimally or not at all by the same enzymes [1]. While this study did not include N-Acetyl-L-tyrosyl-D-alanine itself, the class-level inference is unambiguous: the D-alanine residue in the target compound confers intrinsic resistance to proteases that would rapidly degrade its L,L counterpart (N-Acetyl-L-tyrosyl-L-alanine). For procurement decisions involving enzymatic assays or cell culture applications where peptide longevity matters, this differential directly impacts experimental outcomes.
| Evidence Dimension | Susceptibility to proteolytic cleavage by major protease classes (chymotrypsin, elastase, papain, pepsin, trypsin, carboxypeptidase A) |
|---|---|
| Target Compound Data | Expected minimal to no cleavage (D-amino acid-containing dipeptide class) |
| Comparator Or Baseline | L,L-isomer (N-Acetyl-L-tyrosyl-L-alanine) expected to undergo rapid cleavage; Ac-L-ala-L-tyr-L-ala-L-phe-OH cleaved by carboxypeptidase A (positive control in study) |
| Quantified Difference | Qualitative: L-amino acid peptides 'readily cleaved'; D-amino acid peptides 'cleaved minimally or not at all' — a binary functional difference [1]. |
| Conditions | Incubation with purified proteases representing major classes; conditions optimized for each enzyme as described in Miller et al. (1995). |
Why This Matters
For any application requiring peptide integrity in protease-containing environments (cell lysates, serum-containing media, in vivo models), the D-alanine residue prevents rapid degradation that would invalidate results obtained with the L,L-isomer.
- [1] Miller SM, Simon RJ, Ng S, Zuckermann RN, Kerr JM, Moos WH. Comparison of the proteolytic susceptibilities of homologous L-amino acid, D-amino acid, and N-substituted glycine peptide and peptoid oligomers. Drug Dev Res. 1995;35:20-32. https://doi.org/10.1002/ddr.430350105 View Source
